molecular formula C13H13N3O3 B4368440 1-methyl-3-{[(3-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid

1-methyl-3-{[(3-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid

Cat. No. B4368440
M. Wt: 259.26 g/mol
InChI Key: CSULMHUNUFMBEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MPA is a pyrazole derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is a white crystalline powder that is soluble in methanol and ethanol. MPA has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is also known to have an inhibitory effect on the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins.

Mechanism of Action

MPA is known to inhibit the COX enzyme, which is responsible for the production of prostaglandins. Prostaglandins are a group of lipid compounds that play a crucial role in the inflammatory response. By inhibiting the COX enzyme, MPA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and physiological effects:
MPA has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been studied for its potential use in the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and cancer. MPA has also been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the advantages of using MPA in lab experiments is its well-established mechanism of action. It is also readily available and relatively inexpensive. However, one of the limitations of using MPA is its potential for non-specific effects. It is important to carefully control for these effects in experimental design.

Future Directions

There are several future directions for research involving MPA. One area of interest is the potential use of MPA in the treatment of cancer. MPA has been shown to have anti-tumor effects in various cancer cell lines. Another area of interest is the development of more specific COX inhibitors that can target specific isoforms of the enzyme. This could potentially lead to fewer side effects and more targeted therapy.
In conclusion, MPA is a pyrazole derivative that has various applications in scientific research. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. MPA inhibits the COX enzyme, which is responsible for the production of prostaglandins, thereby reducing inflammation and pain. While MPA has several advantages for lab experiments, it is important to carefully control for non-specific effects. There are several future directions for research involving MPA, including its potential use in the treatment of cancer and the development of more specific COX inhibitors.

Scientific Research Applications

MPA has been extensively used in scientific research due to its anti-inflammatory and analgesic properties. It has been studied for its potential use in the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and cancer. MPA has also been used as a tool to study the COX enzyme and its role in inflammation.

properties

IUPAC Name

1-methyl-3-[(3-methylphenyl)carbamoyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-8-4-3-5-9(6-8)14-12(17)11-10(13(18)19)7-16(2)15-11/h3-7H,1-2H3,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSULMHUNUFMBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NN(C=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl-3-{[(3-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.